3-Bromo-5-hydroxymethylisoxazole

Beschreibung

Overview of Isoxazole (B147169) Core

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement of heteroatoms imparts a unique electronic character, making the isoxazole scaffold a significant component in numerous biologically active compounds and a versatile building block in organic synthesis. frontierspecialtychemicals.comnih.gov Isoxazoles are aromatic systems, though their aromaticity is influenced by the presence of the electronegative oxygen and nitrogen atoms. nih.gov This core structure is found in several commercial drugs, highlighting its importance in medicinal chemistry. researchgate.net The synthesis of the isoxazole ring can be achieved through various methods, most notably through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.net

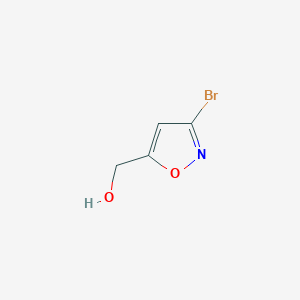

Introduction to 3-Bromo-5-hydroxymethylisoxazole

This compound is a specific derivative of the isoxazole family. It is characterized by a bromine atom substituted at the 3-position and a hydroxymethyl group (-CH₂OH) at the 5-position of the isoxazole ring. frontierspecialtychemicals.comreagentia.eu This combination of a halogen atom and a primary alcohol functional group on the aromatic core makes it a potentially valuable intermediate for synthesizing more complex molecules. The bromine atom can act as a handle for cross-coupling reactions, while the hydroxymethyl group offers a site for oxidation or esterification.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMKBMJCEWOFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376821 | |

| Record name | 3-Bromo-5-hydroxymethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25742-00-1 | |

| Record name | 3-Bromo-5-hydroxymethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-1,2-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Hydroxymethylisoxazole and Its Derivatives

Established Synthetic Routes to 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles is primarily achieved through cycloaddition reactions, which allow for the methodical construction of the heterocyclic ring with defined substituent placement.

A prominent method for the synthesis of 3-haloisoxazoles involves the reaction of dihaloformaldoximes with various alkynes. This approach is valued for its directness in introducing a halogen atom at the 3-position of the isoxazole (B147169) ring.

The synthesis of 3-bromo-5-hydroxymethylisoxazole can be efficiently accomplished through the reaction of dibromoformaldoxime with propargyl alcohol. This reaction is typically performed in the presence of a base like potassium bicarbonate, which facilitates the in-situ formation of dibromonitrile oxide. The nitrile oxide then undergoes a [3+2] cycloaddition with the carbon-carbon triple bond of propargyl alcohol to yield the target molecule. A similar strategy has been employed for the synthesis of the chloro-analogue, 3-chloro-5-hydroxymethylisoxazole, by reacting dichloromethanecarbaldoxime with propargyl alcohol in the presence of zinc oxide.

A study detailed the one-pot synthesis of this compound where dibromoformaldoxime, generated from dibromoformaldoxime, reacts with propargyl alcohol in aqueous potassium bicarbonate solution, achieving a 75% yield.

Table 1: Synthesis of 3-Halo-5-hydroxymethylisoxazoles

| 3-Halo Substituent | Dihaloformaldoxime Precursor | Alkyne | Base/Catalyst | Yield | Reference |

| Bromo | Dibromoformaldoxime | Propargyl alcohol | Potassium Bicarbonate | 75% | |

| Chloro | Dichloromethanecarbaldoxime | Propargyl alcohol | Zinc Oxide | - |

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocycles, including isoxazoles. The regioselectivity of this reaction is paramount in determining the final arrangement of substituents on the isoxazole ring.

Nitrile oxides are key 1,3-dipoles in the synthesis of isoxazoles. They are typically generated in situ from precursors such as hydroximoyl halides or nitroalkanes. The subsequent reaction with a dipolarophile, such as an alkyne, leads to the formation of the isoxazole ring. The regiochemistry of this cycloaddition is largely controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. For the synthesis of this compound, a brominated nitrile oxide is reacted with propargyl alcohol, leading to the desired 3,5-disubstitution pattern.

There is a considerable drive towards the development of metal-free synthetic methods in organic chemistry to enhance the sustainability and purity of chemical products. For isoxazole synthesis, this often involves the generation of nitrile oxides under metal-free conditions. A common approach is the base-mediated dehydrohalogenation of hydroximoyl chlorides or bromides. Alternative metal-free methods include the thermal dehydration of nitroalkanes. These strategies avoid the use of metal catalysts, which can sometimes lead to product contamination and complicate purification processes.

Derivatization Strategies of this compound

The chemical reactivity of this compound is dominated by its two functional groups: the bromo substituent at the 3-position and the hydroxymethyl group at the 5-position. These sites offer opportunities for a wide range of chemical modifications.

The bromine atom at the 3-position is a versatile handle for various cross-coupling reactions. For instance, it can readily participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. A study demonstrated the coupling of this compound with arylboronic acids using a palladium catalyst to synthesize 3-aryl-5-hydroxymethylisoxazoles. This bromine atom can also be displaced by nucleophiles, although cross-coupling reactions are generally more common and efficient for creating structural diversity.

The primary alcohol of the 5-hydroxymethyl group can be chemically transformed in several ways. It can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in further synthetic steps. Esterification and etherification of the hydroxyl group are also common derivatization strategies. For example, the hydroxyl group can be acylated to form esters. In one study, the hydroxyl group of a similar compound, 3-phenyl-5-hydroxymethylisoxazole, was reacted with 3,4,5-trimethoxybenzoyl chloride to yield the corresponding ester. This highlights the potential for creating a variety of ester derivatives from this compound.

Transformations at the Hydroxymethyl Group

The hydroxymethyl group at the 5-position of the isoxazole ring serves as a versatile handle for a variety of chemical modifications, including oxidation to carbonyl compounds and conversion to esters and other derivatives.

The oxidation of the primary alcohol in this compound provides a direct route to the corresponding carboxylic acid or aldehyde. For instance, the oxidation of 3-chloro- or 3-bromo-5-(2-hydroxyethyl)-isoxazole yields the corresponding 3-chloro- or 3-bromo-5-isoxazolyl-acetic acid. google.com Similarly, 3-bromo-5-(1-hydroxyethyl)-isoxazole can be oxidized to form 3-bromo-5-acetyl-isoxazole. google.com A common method for achieving the oxidation of hydroxymethyl groups to aldehydes is the Swern oxidation. researchgate.net The resulting aldehydes can then be further reacted, for example, with hydroxylamine (B1172632) hydrochloride to form aldoximes. researchgate.net The conversion of a 3-bromo-5-ethoxycarbonyl-isoxazole to 3-bromo-5-carboxy-isoxazole can be achieved by hydrolysis with an aqueous solution of sodium hydroxide (B78521), followed by acidification. google.com

The hydroxymethyl group can be converted to a more reactive leaving group, such as a bromide, to facilitate nucleophilic substitution reactions. For example, 5-chloromethyl-3-bromoisoxazole can be treated with ammonium (B1175870) hydroxide in dioxane to produce 5-aminomethyl-3-bromoisoxazole. wikipedia.org This transformation highlights the utility of the halomethyl derivative as a key intermediate for introducing nitrogen-containing functionalities.

The carboxylic acid functionality, obtained from the oxidation of the hydroxymethyl group, can be readily converted into a variety of derivatives. For instance, esterification can be achieved through standard methods. While specific examples for this compound are not detailed in the provided results, the general principles of ester formation from carboxylic acids are well-established in organic synthesis.

Modifications at the Bromo Group

The bromine atom at the 3-position of the isoxazole ring is a key site for introducing molecular diversity through substitution and cross-coupling reactions.

The bromo group can be displaced by nucleophiles such as hydroxide or alkoxides to introduce new functionality. For example, refluxing 3-bromo-5-aminomethyl-isoxazole with potassium hydroxide in methanol (B129727) results in the formation of 3-methoxy-5-aminomethyl-isoxazole. wikipedia.org This methoxy (B1213986) group can then be hydrolyzed to a hydroxy group by refluxing in concentrated hydrochloric acid. wikipedia.org

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The bromo group on the isoxazole ring can readily participate in such reactions. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at the 3-position. nih.govnih.govuzh.ch The reactivity of the bromo substituent allows for sequential cross-coupling reactions, enabling the synthesis of complex, multi-substituted isoxazoles. nih.govillinois.edu The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of these coupling reactions, particularly in substrates with multiple reactive sites. nih.gov

Synthesis of Spirocyclic 3-Bromo-4,5-dihydroisoxazole (B8742708) Derivatives

The construction of spirocyclic systems containing the 3-bromo-4,5-dihydroisoxazole core is of significant interest due to the unique three-dimensional architecture these molecules possess. One effective method for creating such structures is through bromo-lactamization, which involves an intramolecular cyclization reaction.

A notable approach utilizes isoxazole-amides as precursors to generate spiro-isoxazoline-lactams. nih.gov This process is initiated by the treatment of an isoxazole amide with a bromine source, such as 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH), which facilitates the cyclization. The reaction proceeds via neighboring group participation, leading to the formation of a novel spirocyclic framework. nih.gov The general scheme for this synthesis involves preparing isoxazole amides from isoxazole acids, followed by the bromo-lactamization step. nih.gov

The optimization of this bromo-lactamization reaction has been explored with various brominating agents. While DBDMH proved effective, other reagents like N-bromosuccinimide (NBS), pyridinium (B92312) perbromide (PTB), benzyltrimethylammonium (B79724) bromide (BTMATB), and molecular bromine (Br₂) were also considered. nih.gov

An example of a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative has been identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in cancer cell metabolism. nih.govresearchgate.net The rigid spirocyclic structure is crucial for stabilizing the interaction with the enzyme's binding site, which facilitates the subsequent covalent bond formation. nih.govresearchgate.net

Table 1: Synthesis of Spiro-isoxazoline-lactam from N-tosylamide

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DBDMH | CH₂Cl₂ | rt | 24 | 85 |

| 2 | NBS | CH₂Cl₂ | rt | 24 | 70 |

| 3 | PTB | CH₂Cl₂ | rt | 24 | 65 |

| 4 | BTMATB | CH₂Cl₂ | rt | 24 | 40 |

| 5 | Br₂ | CH₂Cl₂ | rt | 24 | 55 |

Data sourced from a study on bromo-lactamization of isoxazole amides. nih.gov

Synthesis of Amino-Substituted Isoxazole Derivatives from Halogenated Precursors

The introduction of an amino group onto the isoxazole ring, particularly at the 3-position, can be effectively achieved starting from halogenated isoxazole precursors. A common strategy involves the nucleophilic substitution of a bromine atom.

A two-step procedure has been developed for the synthesis of 3-amino-5-substituted-isoxazoles. researchgate.net This method begins with the reaction of readily available 3-bromoisoxazolines with various amines in the presence of a base to afford 3-aminoisoxazolines. These intermediates are then subjected to an oxidation protocol to yield the final 3-aminoisoxazole (B106053) products in high yields. researchgate.net This approach is advantageous due to the use of accessible starting materials and mild reaction conditions. researchgate.net

The synthesis of 3-(N,N-disubstituted amino)isoxazoles can also be accomplished by heating 3-chloro-2-methylisoxazolium chlorides with secondary amines. researchgate.net Alternatively, reaction with primary amines followed by dehydrochlorination and subsequent reaction with alkyl or acyl halides can produce the desired amino-substituted isoxazoles. researchgate.net Another route to 3-aminoisoxazoles involves the reaction of 3-chloro-2-methylisoxazolium chlorides with potassium phthalimide, followed by treatment with hydrazine. researchgate.net

These synthetic pathways provide versatile access to a range of amino-substituted isoxazoles, which are valuable precursors for compounds with potential biological activities.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-bromo-4,5-dihydroisoxazole |

| Spiro-isoxazoline-lactam |

| N-tosylamide |

| 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH) |

| N-bromosuccinimide (NBS) |

| Pyridinium perbromide (PTB) |

| Benzyltrimethylammonium bromide (BTMATB) |

| Molecular bromine (Br₂) |

| 3-Aminoisoxazole |

| 3-Bromoisoxazoline |

| 3-Aminoisoxazoline |

| 3-Chloro-2-methylisoxazolium chloride |

| Potassium phthalimide |

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Hydroxymethylisoxazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra, along with advanced NMR techniques, provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The proton NMR spectrum of 3-Bromo-5-hydroxymethylisoxazole is expected to be relatively simple, displaying distinct signals for the hydroxymethyl protons, the hydroxyl proton, and the lone proton on the isoxazole (B147169) ring.

The key expected signals are:

Hydroxymethyl Protons (CH₂) : These two protons would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, in the region of δ 4.5-5.0 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent isoxazole ring.

Isoxazole Ring Proton (C₄-H) : The single proton attached to the C4 position of the isoxazole ring is expected to resonate as a singlet in the aromatic region, typically around δ 6.5-7.0 ppm.

Hydroxyl Proton (OH) : The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. It is typically observed between δ 2.0 and 5.0 ppm and can be confirmed by D₂O exchange, which causes the signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- | 4.7 - 4.9 | s (or d) |

| C₄-H | 6.6 - 6.8 | s |

| -OH | Variable (e.g., 2.5 - 4.0) | br s |

Predicted values are based on typical shifts for similar isoxazole derivatives.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated.

The expected chemical shifts are:

Hydroxymethyl Carbon (-CH₂OH) : This carbon is expected to appear in the range of δ 55-65 ppm.

Isoxazole Ring Carbons :

C₃ : The carbon bearing the bromine atom (C₃) would be significantly shifted downfield due to the electronegativity of the bromine, likely appearing in the range of δ 145-155 ppm.

C₄ : The carbon atom bonded to the ring proton (C₄) is expected to resonate around δ 100-110 ppm.

C₅ : The carbon attached to the hydroxymethyl group (C₅) would appear further downfield than C₄, typically in the region of δ 165-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂OH | 58 - 62 |

| C₃ | 148 - 152 |

| C₄ | 102 - 106 |

| C₅ | 168 - 172 |

Predicted values are based on typical shifts for substituted isoxazoles.

To unequivocally assign the signals and confirm the structure, advanced NMR techniques are invaluable.

Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) : These experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, an APT or DEPT-135 spectrum would show a negative signal for the CH₂ group and a positive signal for the C₄-H methine carbon. The quaternary carbons (C₃ and C₅) would be absent in a DEPT-135 spectrum but present in a standard ¹³C spectrum.

2D NMR Spectroscopy :

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, confirming the C₄-H and -CH₂- assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. For instance, the C₄-H proton would be expected to show correlations to C₃ and C₅, while the hydroxymethyl protons would correlate to C₅. These correlations are critical for piecing together the molecular structure.

COSY (Correlation Spectroscopy) : While less informative for this specific molecule due to the lack of adjacent proton-proton coupling, in more complex analogues, it is essential for identifying coupled proton systems.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, C-H, C=N, and C-O bonds.

Key expected absorption bands include:

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretch : Aromatic C-H stretching from the isoxazole ring would appear around 3100-3150 cm⁻¹, while the aliphatic C-H stretching of the hydroxymethyl group would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching : The isoxazole ring vibrations, which include C=N and C=C stretching, typically result in a series of bands in the 1400-1650 cm⁻¹ region.

C-O Stretch : A strong C-O stretching vibration from the primary alcohol is expected in the 1000-1050 cm⁻¹ range.

C-Br Stretch : The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3100 - 3150 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C (isoxazole ring) | 1400 - 1650 | Medium to Strong |

| C-O (alcohol) | 1000 - 1050 | Strong |

| C-Br | 500 - 600 | Medium to Strong |

Predicted values are based on characteristic IR frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

For this compound (C₄H₄BrNO₂), the molecular weight is approximately 177.98 g/mol . Key features expected in the mass spectrum include:

Molecular Ion Peak (M⁺) : The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of almost equal intensity will be observed at m/z values corresponding to [C₄H₄⁷⁹BrNO₂]⁺ and [C₄H₄⁸¹BrNO₂]⁺.

Fragmentation Pattern : Common fragmentation pathways for this molecule would likely involve:

Loss of a bromine radical (·Br), leading to a fragment at m/z around 98.

Loss of the hydroxymethyl group (·CH₂OH), resulting in a fragment around m/z 147/149.

Cleavage of the isoxazole ring, which can lead to a variety of smaller charged fragments. The fragmentation of the isoxazole ring itself can be complex, often involving the loss of CO, HCN, or NO.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 178/180 | [M]⁺ (Molecular ion) |

| 147/149 | [M - CH₂OH]⁺ |

| 98 | [M - Br]⁺ |

The m/z values are presented as pairs to reflect the isotopic pattern of bromine.

X-ray Crystallography for Solid-State Structure Determination (where applicable to related compounds)

These studies on related compounds reveal important structural features of the isoxazole ring system, such as its planarity and the influence of different substituents on the crystal packing. For instance, in the solid state, molecules of this compound would be expected to exhibit intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen or oxygen atoms of the isoxazole ring of a neighboring molecule. These interactions play a crucial role in the formation of the crystal lattice. The C-Br bond length and the geometry of the isoxazole ring would be expected to be consistent with those observed in other brominated isoxazole structures. Such crystallographic data on analogues provide a solid foundation for understanding the solid-state behavior and molecular geometry of this compound.

Advanced Computational Studies and Molecular Modeling of 3 Bromo 5 Hydroxymethylisoxazole

Use as a Building Block in Organic Synthesis

As a synthetic building block, 3-Bromo-5-hydroxymethylisoxazole offers a platform for creating more complex molecular architectures. The differential reactivity of its two functional groups allows for sequential modifications. For example, the bromine atom can be used in a palladium-catalyzed cross-coupling reaction to introduce a new substituent, followed by modification of the hydroxymethyl group. nih.govnih.gov This stepwise functionalization is a key strategy in the total synthesis of natural products and the development of novel organic materials. The isoxazole (B147169) core itself is a desirable scaffold in various applications.

Role in Medicinal Chemistry

The isoxazole ring is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. This compound is used as an intermediate in the synthesis of potential pharmaceutical agents. google.comaladdin-e.com The ability to functionalize both the 3- and 5-positions allows for the creation of libraries of compounds for screening against various biological targets. For instance, derivatives of 3-bromoisoxazole (B39813) have been investigated for their potential as anticancer agents. nih.gov The compound can be used to synthesize molecules that can be tested for a range of therapeutic activities.

Exploration of Novel Synthetic Pathways

The advancement of synthetic chemistry is critical for generating diverse libraries of this compound derivatives for biological screening. While classical methods exist, future research will likely focus on more efficient, sustainable, and innovative strategies. Recent progress in the synthesis of isoxazoles has highlighted several promising avenues, including transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques.

A key method for synthesizing related compounds, such as 5-substituted 3-bromo-isoxazoline derivatives, involves the 1,3-dipolar cycloaddition of bromonitrile oxide. This is generated in situ from precursors like dibromoformaldoxime. Adapting and optimizing such cycloaddition reactions for substrates that would yield the this compound core could enable the efficient production of the primary scaffold and its analogues. Furthermore, developing novel methods for the regioselective functionalization of the isoxazole ring will be crucial for creating more complex and potent derivatives. The isoxazole ring itself is also a valuable synthetic intermediate that can be converted into other important structures, such as β-hydroxy ketones and γ-amino alcohols, broadening its utility in organic synthesis.

Development of New Bioactive Derivatives

The true therapeutic potential of this compound lies in its capacity to serve as a template for new bioactive molecules. The substituents on the isoxazole ring are known to play a vital role in the molecule's biological activity. Structural modifications are essential to enhance pharmacological efficiency and drug selectivity.

Research on analogous compounds has demonstrated that the nature of the substituent at each position significantly influences bioactivity. For instance, in studies of 3-bromo-4,5-dihydroisoxazoles, the bromine atom at the 3-position was found to be a more potent leaving group compared to chlorine, leading to greater activity in activating the Nrf2 pathway. The hydroxymethyl group at the 5-position of the target compound is a prime site for modification. It can be oxidized to an aldehyde or carboxylic acid, esterified, or used as a handle to attach larger, more complex moieties, potentially leading to derivatives with enhanced or entirely new biological functions.

The following table summarizes research on various isoxazole derivatives, highlighting how structural changes can influence their biological effects, providing a roadmap for future derivative development based on the this compound scaffold.

| Isoxazole Derivative Class | Structural Feature/Modification | Observed Biological Activity/Target | Potential Application |

| 3-Bromo-4,5-dihydroisoxazoles | Bromine at position 3; various substituents at position 5. | Covalent modification of Cys151 in Keap1, leading to Nrf2 activation. | Anti-inflammatory, Cytoprotective |

| Chalcone- and Hispolon-based Isoxazoles | Incorporation of natural product scaffolds. | Anti-inflammatory, immunomodulatory, anticancer, antimicrobial. | Cancer, Infectious Diseases, Inflammation |

| Fused Isoxazoles (e.g., Risperidone) | Isoxazole ring fused with another aromatic or non-aromatic ring. | Antipsychotic, anticonvulsant, anticancer, antimicrobial. | Neurological Disorders, Cancer, Infections |

| General Synthetic Isoxazoles | Varied substitutions on the isoxazole ring. | Inhibition of COX-1/2 enzymes. | Analgesic, Anti-inflammatory |

In-depth Mechanistic Studies of Biological Actions

A critical area for future investigation is the elucidation of the precise molecular mechanisms by which derivatives of this compound exert their biological effects. While the broader isoxazole class is known for a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects, detailed mechanistic understanding is often required for rational drug design.

A compelling example comes from research on 3-bromo-isoxazoline analogues, which were identified as activators of the Nrf2/Heme Oxygenase-1 (HO-1) pathway. This pathway is a key cellular defense mechanism against oxidative stress. Using mass spectrometry and X-ray crystallography, researchers confirmed that these compounds covalently bind to a specific cysteine residue (Cys151) within the Keap1 protein, which is the primary negative regulator of Nrf2. This modification of Keap1 disrupts its ability to target Nrf2 for degradation, leading to Nrf2 accumulation and the activation of downstream antioxidant genes.

Future studies on this compound derivatives should employ similar in-depth techniques to identify their molecular targets. Investigating interactions with key enzymes, receptors, and signaling proteins will be paramount. For example, some isoxazole derivatives are known to act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, providing another potential mechanism to explore.

Clinical Translation Potential of Isoxazole-based Compounds

The isoxazole ring is not merely a subject of academic curiosity; it is a validated scaffold in clinical medicine. A number of approved drugs incorporate the isoxazole moiety, demonstrating its potential for successful clinical translation. These include the anti-inflammatory drug Valdecoxib, the anticonvulsant Zonisamide, and the immunomodulator Leflunomide. The antipsychotic drug Risperidone is an example of a fused isoxazole that has seen widespread clinical use.

The established success of these drugs provides a strong rationale for investigating new isoxazole-based compounds like derivatives of this compound. The diverse pharmacological activities reported for this class, such as anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects, suggest they could be developed to address significant unmet medical needs. Future research should focus on optimizing the pharmacokinetic and physicochemical properties of new derivatives to ensure they are "drug-like" and suitable for advancement into preclinical and, eventually, clinical trials. The continued study and development of novel isoxazole compounds holds significant promise for the discovery of the next generation of therapeutic agents.

Medicinal Chemistry Applications and Biological Activity of 3 Bromo 5 Hydroxymethylisoxazole and Its Derivatives

As a Scaffold for Drug Discovery

The ability to functionalize both the 3- and 5-positions of the 3-Bromo-5-hydroxymethylisoxazole ring makes it an attractive scaffold for the design and synthesis of new drug candidates. By systematically modifying these positions, medicinal chemists can generate libraries of compounds for screening against various biological targets. This approach has been utilized in the search for new treatments for a range of diseases.

Research into Therapeutic Agents

Research has shown that derivatives of this compound exhibit a variety of biological activities. For instance, certain derivatives have been investigated as inhibitors of enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is a potential target for anticancer agents. unipr.itnih.gov The 3-bromo-4,5-dihydroisoxazole (B8742708) core, a related structure, has been identified as a reactive electrophile that can covalently bind to cysteine residues in enzymes, leading to their inhibition. unipr.it This highlights the potential of this chemical class in the development of targeted covalent inhibitors.

Applications in Material Science

While the primary applications of 3-Bromo-5-hydroxymethylisoxazole are in the life sciences, its bifunctional nature also presents opportunities in material science. The hydroxyl group can be used for polymerization reactions, potentially leading to the creation of novel polymers with integrated isoxazole (B147169) units. These polymers could exhibit unique thermal, optical, or electronic properties. However, specific examples of its use in material science are not extensively documented in publicly available literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-hydroxymethylisoxazole?

- Methodological Answer : The synthesis typically involves bromination of hydroxymethylisoxazole precursors. For example, bromine can be introduced via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions. Evidence from analogous isoxazole syntheses suggests that regioselectivity is achieved by optimizing temperature and solvent polarity (e.g., dichloromethane at 0–5°C) . Additionally, hydrazine-mediated cyclization (as seen in benzoxazole derivatives) may be adapted by substituting precursors with hydroxymethyl groups .

Q. How should researchers characterize and confirm the structure of this compound?

- Methodological Answer : Key characterization techniques include:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ for C₅H₅BrNO₂: ~207.95) and isotopic patterns matching bromine .

- Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and Br (e.g., deviations <0.3% indicate purity) .

- NMR Spectroscopy : ¹H-NMR should show a singlet for the hydroxymethyl group (~4.5 ppm) and deshielded protons adjacent to bromine (~6.5–7.5 ppm) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile) and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Store in a cool, dry place away from oxidizing agents. Brominated compounds may decompose exothermically under heat .

- Disposal : Follow hazardous waste protocols for halogenated organics, using neutralization or incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromine reactivity but may require lower temperatures to avoid side reactions .

- Catalysis : Lewis acids like FeCl₃ can improve regioselectivity in bromination. For example, a 10 mol% catalyst load increased yields by 15% in analogous isoxazole syntheses .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:3) to track intermediate formation and adjust reaction times .

Q. What are the challenges in achieving regioselective bromination of hydroxymethylisoxazole derivatives?

- Methodological Answer :

- Steric and Electronic Effects : The hydroxymethyl group directs bromination to the 3-position via electron-donating effects, but competing reactions (e.g., oxidation of -CH₂OH) may occur. Protecting the hydroxymethyl group (e.g., as a silyl ether) prior to bromination can mitigate this .

- Side Products : Over-bromination or ring-opening can arise with excess Br₂. Stoichiometric control (1.1 equiv Br₂) and inert atmospheres (N₂/Ar) minimize degradation .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Bromine acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C .

- Nucleophilic Substitution : The C-Br bond undergoes SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO at 60°C) .

- Stability Considerations : Bromine’s electronegativity may deactivate the isoxazole ring toward further electrophilic substitution unless activated by electron-donating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.